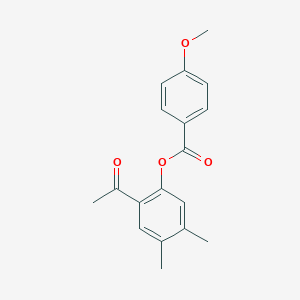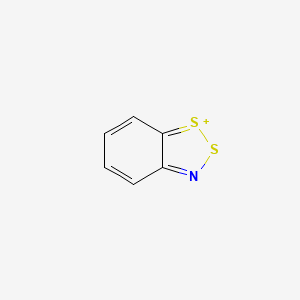![molecular formula C18H22OS2 B14152440 1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) CAS No. 89296-11-7](/img/structure/B14152440.png)
1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) is an organic compound with a complex structure It consists of two 3,4-dimethylbenzene rings connected by an oxybis(methylenesulfanediyl) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) typically involves the reaction of 3,4-dimethylbenzene with a suitable oxybis(methylenesulfanediyl) precursor. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is of particular interest in medical research.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Oxybis(methylene)]bis(3,4-dimethylbenzene): This compound lacks the sulfanediyl groups, making it less reactive in certain chemical reactions.
1,1’-[Oxybis(methylenesulfanediyl)]bis(4-methylbenzene): The substitution pattern on the benzene rings differs, leading to variations in chemical reactivity and applications.
Uniqueness
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) is unique due to the presence of both oxybis(methylenesulfanediyl) and 3,4-dimethylbenzene groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89296-11-7 |
|---|---|
Fórmula molecular |
C18H22OS2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
4-[(3,4-dimethylphenyl)sulfanylmethoxymethylsulfanyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H22OS2/c1-13-5-7-17(9-15(13)3)20-11-19-12-21-18-8-6-14(2)16(4)10-18/h5-10H,11-12H2,1-4H3 |
Clave InChI |
KAGILQFTMAZGAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)SCOCSC2=CC(=C(C=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


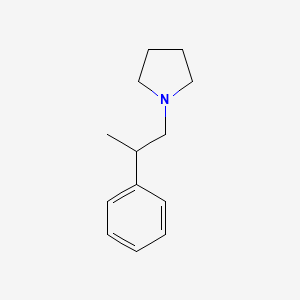

![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)
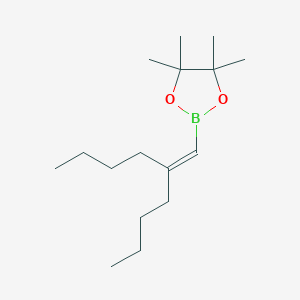
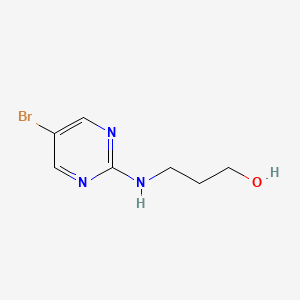
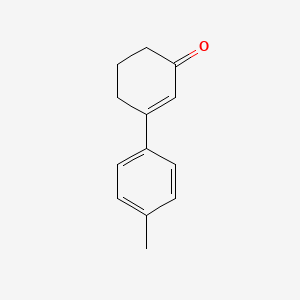
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride](/img/structure/B14152377.png)
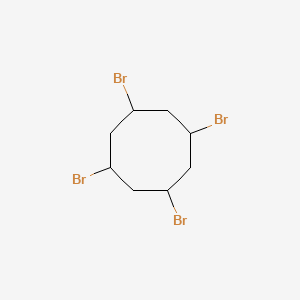
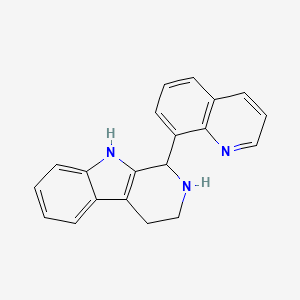
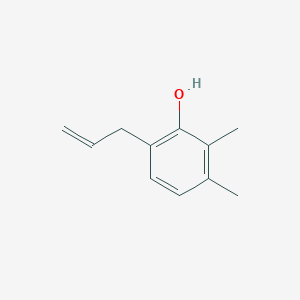
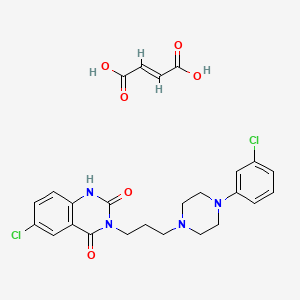
![methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14152409.png)
